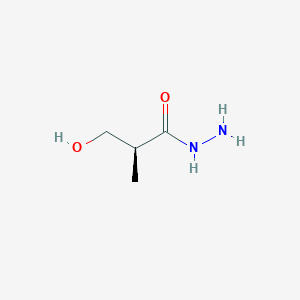
(2S)-3-hydroxy-2-methylpropanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-hydroxy-2-methylpropanehydrazide, also known as 2-hydroxy-2-methylpropanehydrazide or HMPH, is a powerful and versatile reagent that has been used in the synthesis of a wide variety of compounds since its discovery in the early 20th century. HMPH has been used in the synthesis of a variety of natural products, pharmaceuticals, and industrial chemicals. In addition to its synthetic utility, HMPH has been found to have many biochemical and physiological effects, making it a valuable tool in the study of biological systems.
科学研究应用
HMPH has been used in a variety of scientific research applications. It has been used to synthesize a wide variety of compounds, including pharmaceuticals, natural products, and industrial chemicals. It has also been used in the synthesis of polymers, dyes, and other materials. In addition, HMPH has been used as a reagent in the study of enzyme kinetics, protein structure, and other biochemical processes.
作用机制
HMPH is an oxidizing agent and acts as a reducing agent in some reactions. It is thought to act by forming a complex with the substrate, which is then oxidized or reduced by the HMPH. This complex then undergoes a rearrangement to form the desired product. The mechanism of action of HMPH is not fully understood, but it is believed to involve a combination of oxidation and reduction processes.
Biochemical and Physiological Effects
HMPH has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of some bacteria and fungi, and has been used in the synthesis of drugs and other compounds used to treat various diseases. HMPH has also been found to have anti-inflammatory and anti-cancer properties. Furthermore, HMPH has been found to have antioxidant and anti-aging properties, making it a valuable tool in the study of aging and other diseases.
实验室实验的优点和局限性
HMPH has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and can be easily synthesized in the laboratory. In addition, HMPH is a versatile reagent that can be used in a variety of reactions, making it a valuable tool for synthetic chemists. However, HMPH also has some limitations. It is a highly reactive reagent and can be dangerous if not handled properly. Additionally, HMPH is not always stable in the presence of other reagents and can decompose if not stored properly.
未来方向
HMPH has a wide range of potential applications in the future. It could be used to synthesize new compounds for use in pharmaceuticals and industrial chemicals. Additionally, HMPH could be used to study aging and other diseases, as well as to develop new treatments. Finally, HMPH could be used to study enzyme kinetics and protein structure, which could lead to a better understanding of biological systems.
合成方法
HMPH can be synthesized in a variety of ways. One of the simplest methods is the reaction of 2-methyl-2-propanol with hydrazine hydrate in the presence of a catalyst such as sodium hydroxide. This reaction produces HMPH as the major product, along with some minor byproducts. Other methods for the synthesis of HMPH involve the use of other reagents such as sodium nitrite, hydroxylamine hydrochloride, and hydroxylammonium chloride.
属性
IUPAC Name |
(2S)-3-hydroxy-2-methylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-3(2-7)4(8)6-5/h3,7H,2,5H2,1H3,(H,6,8)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDRUBOGWMQXPM-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)
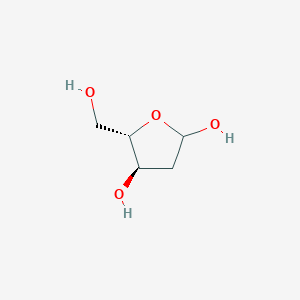
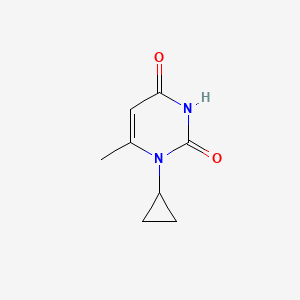
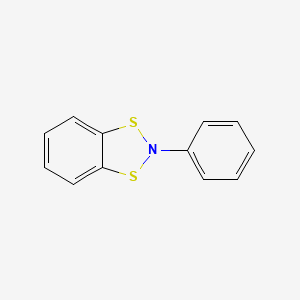
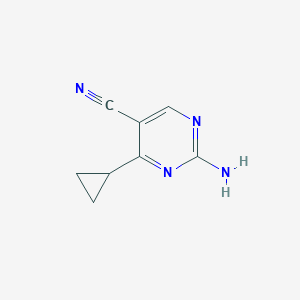
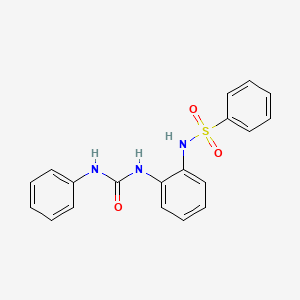
![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)
![4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine](/img/structure/B6598822.png)

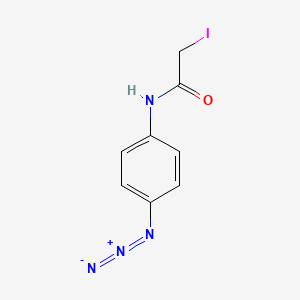
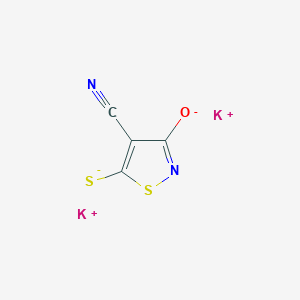
![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
![(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6598884.png)